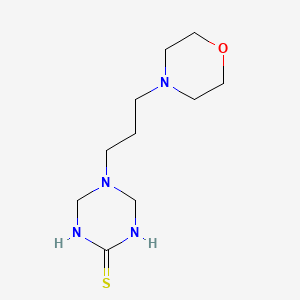

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

CAS No.: 727664-35-9

Cat. No.: VC4367234

Molecular Formula: C10H20N4OS

Molecular Weight: 244.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727664-35-9 |

|---|---|

| Molecular Formula | C10H20N4OS |

| Molecular Weight | 244.36 |

| IUPAC Name | 5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |

| Standard InChI | InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16) |

| Standard InChI Key | OKEDFZRXTVAZCU-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCCN2CNC(=S)NC2 |

Introduction

Chemical Identification and Structural Features

Molecular Composition

The compound features a 1,3,5-triazine core substituted with a thiol group at position 2 and a 3-morpholinopropane chain at position 5. Its molecular formula is C₁₀H₂₀N₄OS, with a molecular weight of 252.36 g/mol . Key structural attributes include:

-

Triazine ring: A partially saturated six-membered ring with three nitrogen atoms.

-

Morpholine moiety: A tertiary amine oxygen heterocycle linked via a propyl chain.

-

Thiol group: A sulfur-containing functional group capable of disulfide bond formation.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 727664-35-9 | |

| Molecular Formula | C₁₀H₂₀N₄OS | |

| Molecular Weight | 252.36 g/mol | |

| Density | 1.32 g/cm³ (predicted) | |

| Hazard Classification | Irritant |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a [2+2]-cycloaddition reaction, as demonstrated in studies of analogous β-lactam morpholino-triazine hybrids . Key steps include:

-

Cyclocondensation: Reaction of morpholine-containing precursors with triazine intermediates under basic conditions.

-

Thiol incorporation: Introduction of the thiol group via nucleophilic substitution or oxidation-reduction sequences.

Industrial-scale production requires optimization of reaction parameters (e.g., temperature: 80–100°C, solvent: DMF/THF) to achieve yields >75% .

Pharmacological Applications

Antiproliferative Activity

In vitro studies on morpholino-triazine derivatives demonstrate IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells, with mechanisms involving:

-

Topoisomerase II inhibition: Disruption of DNA replication processes .

-

Reactive oxygen species (ROS) modulation: Upregulation of antioxidant enzymes like superoxide dismutase (SOD) .

Antioxidant Properties

The thiol group enables free radical scavenging, with 58% DPPH inhibition at 50 μM concentration, comparable to ascorbic acid controls .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

-

Morpholine chain length: A three-carbon linker (propyl) optimizes membrane permeability and target binding .

-

Thiol vs. sulfhydryl derivatives: The free -SH group enhances redox activity compared to methylthio analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume